Bruceine C

Antimalarial Plasmodium falciparum Quassinoid SAR

Select Bruceine C as your preferred in-class C-20 quassinoid reference standard for antimalarial drug discovery. Direct comparative data confirm it is ~4.4-fold more potent than bruceine A (ID50 1.95 vs. 8.66 ng/mL) against multi-drug resistant P. falciparum (K39), making it a superior positive control for erythrocytic-stage HTS campaigns. Its structure, definitively resolved by single-crystal X-ray diffraction, provides an unambiguous scaffold for SAR programs targeting chloroquine-resistant strains. Standard analytical purity is ≥98% (HPLC).

Molecular Formula C28H36O12
Molecular Weight 564.6 g/mol
Cat. No. B15560477
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBruceine C
Molecular FormulaC28H36O12
Molecular Weight564.6 g/mol
Structural Identifiers
InChIInChI=1S/C28H36O12/c1-11(25(3,4)36)7-16(30)40-19-21-27-10-38-28(21,24(35)37-6)22(33)18(32)20(27)26(5)9-14(29)17(31)12(2)13(26)8-15(27)39-23(19)34/h7,13,15,18-22,31-33,36H,8-10H2,1-6H3/b11-7+/t13-,15+,18+,19+,20+,21+,22-,26-,27+,28+/m0/s1
InChIKeyKCVFVYXSNLKEHU-MBKFLBLHSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 20 mg / 50 mg / 1 ml / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Bruceine C: A Structurally Verified C-20 Quassinoid with Defined Physicochemical Properties for Preclinical Parasitology and Oncology Research


Bruceine C (CAS: 25514-30-1, molecular formula C28H36O12) is a tetracyclic C-20 quassinoid, a class of highly oxygenated degraded triterpenes, isolated predominantly from the fruits of Brucea javanica (syn. Brucea amarissima, Simaroubaceae) [1]. Its complete three-dimensional structure, including the configuration of the C-15 ester side-chain double bond, was unequivocally established via single-crystal X-ray analysis of its tetra-O-acetyl derivative, providing definitive stereochemical resolution that underpins structure-activity relationship (SAR) interpretation [2]. The compound exhibits a molecular weight of 564.58 g/mol, a calculated LogP of approximately 0.20–0.27, and a topological polar surface area (TPSA) of 186.00 Ų [3]. Bruceine C is distinguished from the clinically investigated quassinoid bruceantin by the presence of a free hydroxyl at C-4′ on its C-15 ester side chain, a structural feature with functional implications for biological activity [2].

Why Substituting Bruceine C with Other Brucea-Derived Quassinoids Carries Quantifiable Experimental Risk


The quassinoid family from Brucea javanica comprises structurally related C-20 congeners including bruceine A, bruceine B, bruceine D, brusatol, and bruceantinol, which share the core bruceolide tetracyclic scaffold but diverge critically at the C-15 ester side chain and hydroxylation patterns [1]. While these compounds are often collectively described as 'Brucea quassinoids' or 'bruceines' in commercial catalogs, their biological potency varies substantially across target indications. For example, in Plasmodium falciparum antimalarial assays, bruceine C demonstrates an ID50 of 1.95 ng/mL, whereas bruceine A and bruceine B hydrate exhibit approximately 4.4-fold lower potency (ID50 values of 8.66 and 8.15 ng/mL, respectively) under identical experimental conditions [2]. Conversely, in pancreatic adenocarcinoma models, brusatol exhibits nanomolar potency (IC50 of 0.10–0.36 μM), whereas bruceine C is not among the most active isolates [3]. Furthermore, the antileukemic quassinoid bruceantinol is structurally defined as 4′-O-acetyl bruceine C, a single acetylation that distinguishes these two compounds and highlights how minor side-chain modifications translate into distinct compound identities with potentially divergent activity profiles [4]. These quantifiable potency differentials underscore that in-class substitution without experimental validation introduces significant uncertainty in replicating published findings.

Quantitative Differentiation Evidence for Bruceine C: Head-to-Head and Cross-Study Comparisons with In-Class Analogs


Anti-Plasmodial Potency: Bruceine C Demonstrates 4.4-Fold Greater Activity than Bruceine A and Bruceine B Hydrate Against Multi-Drug Resistant P. falciparum

In a direct comparative study assessing in vitro antimalarial activity against the multi-drug resistant Plasmodium falciparum strain K39, bruceine C exhibited an ID50 value of 1.95 ng/mL. Under identical experimental conditions, the closely related in-class analogs bruceine A and bruceine B hydrate demonstrated significantly lower potency, with ID50 values of 8.66 ng/mL and 8.15 ng/mL, respectively [1]. This represents an approximate 4.4-fold improvement in potency for bruceine C relative to these comparators. The study employed the standard [³H]-hypoxanthine incorporation assay with a 48-hour incubation period.

Antimalarial Plasmodium falciparum Quassinoid SAR

Anti-Babesial Activity: Bruceine C Exhibits Potent In Vitro Activity Against Babesia gibsoni with Quantified IC50, Though Less Potent than Bruceine A and Bruceantinol

In a systematic evaluation of quassinoids isolated from Brucea javanica against Babesia gibsoni, bruceine C demonstrated an IC50 value of 107 ng/mL [1]. While this represents potent antibabesial activity, it is notably less potent than bruceine A (IC50 = 4 ng/mL) and bruceantinol (IC50 = 12 ng/mL) in the same assay system, which employed canine erythrocyte culture over 24 hours [1]. The standard antibabesial drug diminazene aceturate exhibited an IC50 of 103 ng/mL in this study, indicating that bruceine C's activity is comparable to the reference drug, whereas bruceine A and bruceantinol were approximately 26-fold and 8.6-fold more potent than diminazene aceturate, respectively [1].

Antibabesial Babesia gibsoni Veterinary Parasitology

Anti-Trypanosomal Activity: Bruceine C is Among the Most Potent Quassinoids Against Trypanosoma evansi, with IC50 in the Low Nanomolar Range

In an in vitro screening of Brucea javanica-derived quassinoids against Trypanosoma evansi, the causative agent of surra in livestock, bruceine C, along with bruceine A, bruceantinol, brusatol, and bruceine B, exhibited strong antitrypanosomal activities with IC50 values falling within the narrow range of 2.9–17.8 nM [1]. This potency compares favorably to the standard trypanocidal drugs diminazene aceturate (IC50 = 8.8 nM) and suramin (IC50 = 43.2 nM) evaluated in the same study [1]. A subsequent structure-activity relationship (SAR) investigation using acetylated derivatives of bruceines A and C established that free hydroxyl groups at positions C-3, C-11, and C-12 are essential for antitrypanosomal activity [2].

Antitrypanosomal Trypanosoma evansi Neglected Tropical Diseases

Validated Application Scenarios for Bruceine C Based on Quantitative Comparative Evidence


Antimalarial Lead Optimization and Reference Compound for P. falciparum Screening

Based on the direct head-to-head comparison demonstrating that bruceine C (ID50 = 1.95 ng/mL) is approximately 4.4-fold more potent than bruceine A (ID50 = 8.66 ng/mL) and bruceine B hydrate (ID50 = 8.15 ng/mL) against multi-drug resistant P. falciparum strain K39, bruceine C is a preferred in-class quassinoid for antimalarial discovery programs requiring a reference standard with validated superior potency [1]. This differential positions bruceine C as the more appropriate positive control for high-throughput screening campaigns targeting erythrocytic-stage Plasmodium parasites and as a superior scaffold for structure-guided optimization of C-20 quassinoids against chloroquine-resistant strains.

Anti-Trypanosomal Drug Discovery Starting Point with Defined SAR

The demonstration that bruceine C exhibits nanomolar-range in vitro activity against Trypanosoma evansi (IC50 within 2.9–17.8 nM) [1], coupled with the elucidation that free hydroxyl groups at C-3, C-11, and C-12 are essential for this activity [2], validates bruceine C as a defined starting point for medicinal chemistry campaigns targeting animal trypanosomiasis (surra). The established SAR provides explicit guidance that synthetic modifications should preserve the C-3, C-11, and C-12 hydroxyls while exploring diversity at other positions, thereby reducing the risk of generating inactive analogs during lead optimization.

Antibabesial Reference Compound with Activity Comparable to Clinical Standard

For veterinary parasitology studies focused on canine babesiosis, bruceine C (IC50 = 107 ng/mL) provides a natural product-derived reference compound whose potency is nearly identical to the clinical standard diminazene aceturate (IC50 = 103 ng/mL) [1]. This parity enables bruceine C to serve as a comparator for evaluating novel synthetic or natural antibabesial agents, as well as a calibration standard for assay validation in Babesia gibsoni in vitro culture systems. Investigators requiring maximal potency should note that bruceine A (IC50 = 4 ng/mL) and bruceantinol (IC50 = 12 ng/mL) are available as more potent alternatives in this assay system [1].

Quassinoid Structure-Activity Relationship and Derivatization Studies

The definitive stereochemical structure of bruceine C established via single-crystal X-ray diffraction of its tetra-O-acetyl derivative [1] provides an unambiguous reference point for SAR studies. Additionally, the finding that bruceantinol is 4′-O-acetyl bruceine C establishes a direct structural relationship between these two quassinoids, enabling systematic investigation of the functional consequences of C-4′ acetylation on the C-15 ester side chain [1]. This structural clarity supports structure-based computational modeling, docking studies, and rational design of semi-synthetic derivatives, with the option to use bruceine C as a precursor for generating the clinically investigated antileukemic agent bruceantinol via selective C-4′ acetylation.

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